

The Biosynthesis of Feigrisolide C in Streptomyces: A Technical Guide

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Abstract

Feigrisolide C, a 16-membered macrodiolide isolated from *Streptomyces griseus*, is comprised of one molecule of nonactic acid and one of homononactic acid. While a dedicated biosynthetic pathway for **feigrisolide C** has not been formally elucidated, its structural components strongly suggest a close relationship with the well-characterized nonactin biosynthetic pathway. This technical guide provides an in-depth overview of the putative biosynthetic pathway of **feigrisolide C**, drawing heavily on the established knowledge of nonactin biosynthesis. The guide details the precursor molecules, the proposed enzymatic steps, and the genetic basis for the synthesis of its monomeric units. Furthermore, it outlines general experimental protocols relevant to the study of polyketide biosynthesis in *Streptomyces* and presents key data in a structured format for clarity.

Introduction

Streptomyces species are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities. Among these, the macrotetrolide antibiotic nonactin, produced by *Streptomyces griseus*, has been the subject of extensive biosynthetic studies. **Feigrisolide C**, a structurally related macrodiolide, is also produced by *S. griseus*. It is a heterodimer formed from the esterification of one molecule of (+)-nonactic acid and one molecule of (-)-homononactic acid. Understanding the biosynthesis of **feigrisolide C** is of significant interest for the potential bioengineering of novel macrodiolide antibiotics. This guide

synthesizes the current understanding of the nonactin pathway to propose a biosynthetic route for **feigrisolide C**.

Proposed Biosynthetic Pathway of Feigrisolide C

The biosynthesis of **feigrisolide C** is believed to follow a pathway analogous to that of nonactin, utilizing a Type II polyketide synthase (PKS) system. The pathway can be divided into three main stages: precursor supply, monomer synthesis (nonactic acid and homononactic acid), and macrodiolide formation.

Precursor Supply

The biosynthesis of the polyketide backbone of both nonactic and homononactic acids utilizes simple metabolic precursors. Isotope labeling studies on nonactin biosynthesis have identified these precursors as acetate, propionate, and succinate[1].

Precursor Molecule	Role in Biosynthesis
Acetyl-CoA	Serves as a starter unit and extender unit (as malonyl-CoA) in the PKS assembly line.
Propionyl-CoA	Acts as an alternative starter or extender unit, leading to the homologated structure of homononactic acid.
Succinyl-CoA	Incorporated into the polyketide chain.

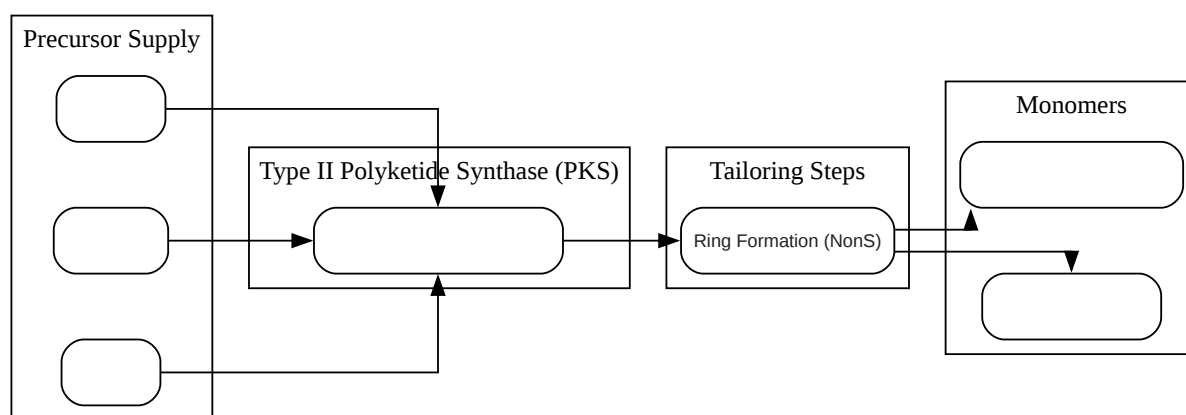
Monomer Synthesis: Nonactic and Homononactic Acid

The core of **feigrisolide C** biosynthesis lies in the production of its constituent monomers. It is hypothesized that the nonactin biosynthetic gene cluster, or a highly similar cluster, is responsible for the synthesis of both nonactic acid and homononactic acid. A key feature of this pathway is the production of both (+) and (-) enantiomers of these acids through enantiocomplementary pathways, likely arising from gene duplication and divergent evolution[2].

The synthesis of the polyketide chain is catalyzed by a Type II PKS. A crucial step in the formation of the characteristic tetrahydrofuran ring is catalyzed by the enzyme nonactate

synthase (NonS)[1][3]. This enzyme facilitates an intramolecular Michael-type addition to form the furan ring from an acyclic precursor[1].

The differentiation between the synthesis of nonactic acid and homononactic acid is proposed to occur through the incorporation of different precursor units by the PKS. Specifically, the use of a propionate-derived unit instead of an acetate-derived unit at a specific point in the polyketide assembly would lead to the formation of homononactic acid.

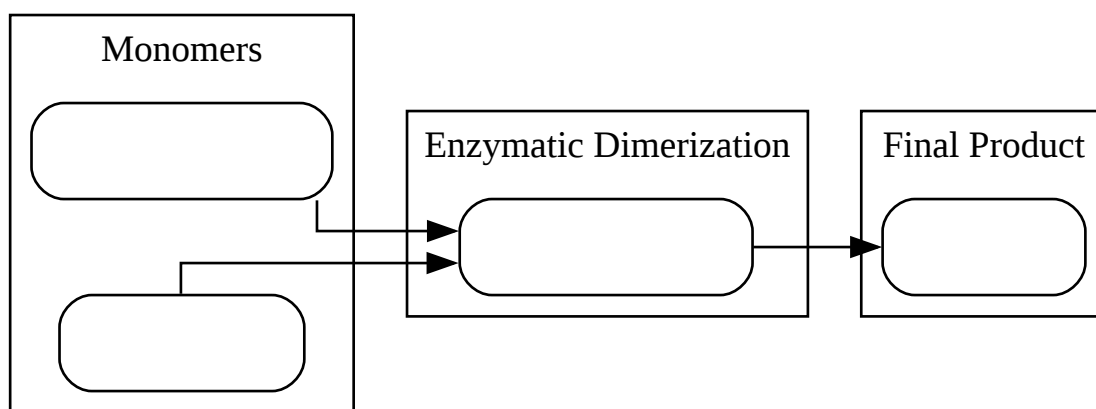


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Fig. 1: Proposed biosynthesis of nonactic and homononactic acid monomers.

Macrodiolide Formation: Dimerization and Cyclization

The final step in the proposed biosynthesis of **feigrisolide C** is the dimerization and cyclization of nonactic acid and homononactic acid. This involves the formation of two ester bonds to create the 16-membered macrodiolide ring. The enzyme responsible for this specific heterodimerization has not yet been identified. In the context of nonactin, an enzyme encoded by the resistance gene, nonR, has been shown to be a specific esterase that degrades nonactin into dimers[4][5]. It is plausible that a synthetase with the reverse activity, possibly a member of the GDSL-like lipase/acylhydrolase family, is responsible for the final assembly of **feigrisolide C**. This enzyme would need to exhibit specificity for one molecule of nonactic acid and one molecule of homononactic acid.



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Fig. 2: Proposed final step in **Feigrisolide C** biosynthesis.

Genetic Basis and Regulation

The genes for the biosynthesis of secondary metabolites in *Streptomyces* are typically clustered together on the chromosome. The nonactin biosynthetic gene cluster in *S. griseus* contains genes encoding the PKS enzymes, tailoring enzymes like NonS, and resistance genes[3]. It is highly probable that the genes required for **feigrisolide C** biosynthesis are located within or adjacent to this cluster.

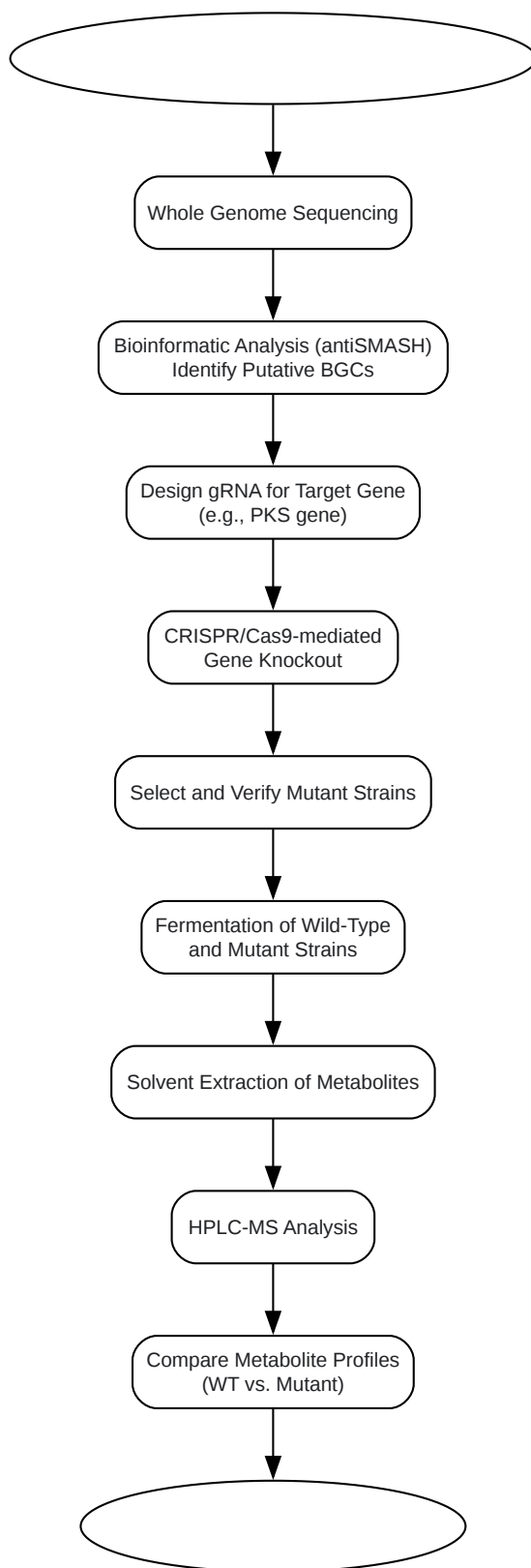
The regulation of antibiotic production in *Streptomyces* is complex and often involves pathway-specific regulators as well as global regulators that respond to nutritional and environmental signals. In many *Streptomyces* species, γ -butyrolactones act as signaling molecules to control secondary metabolism[6]. While a specific regulatory mechanism for **feigrisolide C** has not been identified, it is likely to be co-regulated with nonactin.

Experimental Protocols

The elucidation of the **feigrisolide C** biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

- **Genome Mining:** Sequence the genome of a **feigrisolide C**-producing *Streptomyces* strain. Use bioinformatics tools such as antiSMASH to identify putative polyketide synthase gene clusters. Compare these clusters to the known nonactin gene cluster.
- **Gene Inactivation:** Create targeted knockouts of candidate genes within the identified cluster using CRISPR/Cas9-based genome editing[7][8].
- **Metabolite Analysis:** Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the role of the inactivated gene in **feigrisolide C** production.



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